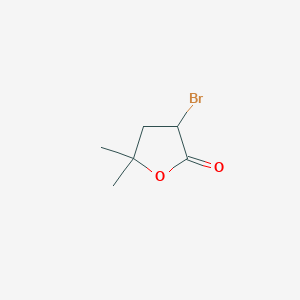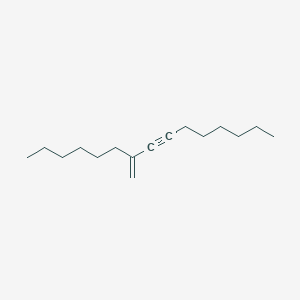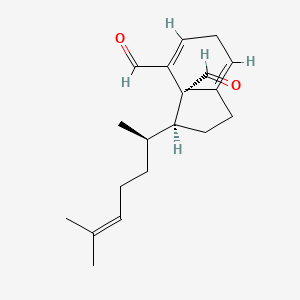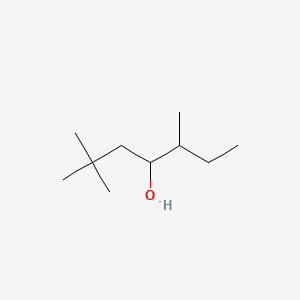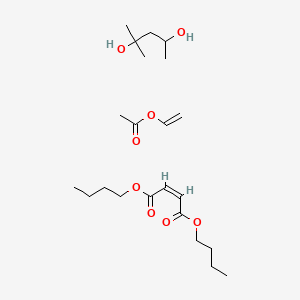
2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, which imparts unique physical and chemical properties to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate typically involves the bromination of N,N-dimethyl-1-adamantanemethanamine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions usually involve the use of a solvent such as chloroform or carbon tetrachloride, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of N,N-dimethyl-1-adamantanemethanamine derivatives.
Oxidation: Formation of oxo derivatives of the adamantane structure.
Reduction: Formation of hydrogenated adamantane derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving adamantane derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The adamantane structure provides a rigid framework that can enhance the compound’s stability and interaction with target molecules. The compound may also modulate specific pathways by acting as an inhibitor or activator of enzymes involved in those pathways.
Comparación Con Compuestos Similares
1-Bromo-3,5-dimethyladamantane: Another brominated adamantane derivative with similar properties.
N,N-Dimethyl-1-adamantanemethanamine: The non-brominated parent compound.
2-Chloro-N,N-dimethyl-1-adamantanemethanamine: A chlorinated analog with similar reactivity.
Uniqueness: 2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties. The bromine atom can participate in specific halogen bonding interactions, which can enhance the compound’s binding affinity and specificity towards certain biological targets. Additionally, the adamantane structure provides a stable and rigid framework, making the compound suitable for various applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
66969-02-6 |
|---|---|
Fórmula molecular |
C26H48Br2Cl2N2O |
Peso molecular |
635.4 g/mol |
Nombre IUPAC |
1-(2-bromo-1-adamantyl)-N,N-dimethylmethanamine;hydrate;dihydrochloride |
InChI |
InChI=1S/2C13H22BrN.2ClH.H2O/c2*1-15(2)8-13-6-9-3-10(7-13)5-11(4-9)12(13)14;;;/h2*9-12H,3-8H2,1-2H3;2*1H;1H2 |
Clave InChI |
SDGBSUMWXQKCFN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC12CC3CC(C1)CC(C3)C2Br.CN(C)CC12CC3CC(C1)CC(C3)C2Br.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
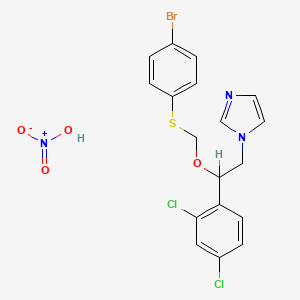
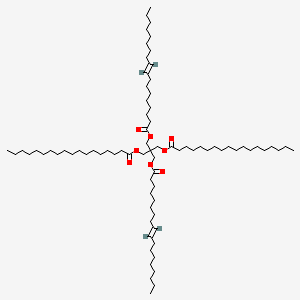
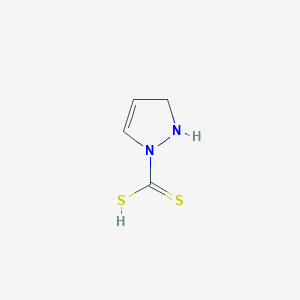
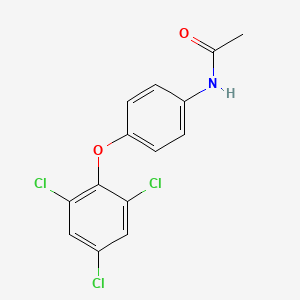
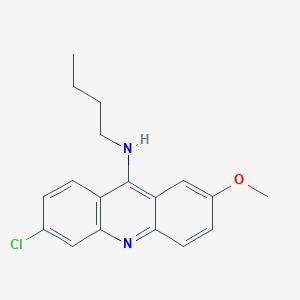

![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
